molecular formula C15H14O3 B11384166 6-ethyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

6-ethyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11384166
M. Wt: 242.27 g/mol
InChI Key: BRHLWVHMGODCDD-UHFFFAOYSA-N
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Description

6-ethyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one is an organic compound belonging to the furochromenone family This compound is characterized by its unique structure, which includes a fused furan and chromenone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted coumarin, the introduction of ethyl and methyl groups can be achieved through alkylation reactions. The final cyclization step often requires the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to form the furochromenone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-ethyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 6-ethyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular pathways, influencing processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
  • 5,6-dimethyl-7H-furo[3,2-g]chromen-7-one

Uniqueness

Compared to similar compounds, 6-ethyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups at distinct positions may enhance its stability and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

6-ethyl-3,5-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C15H14O3/c1-4-10-9(3)12-5-11-8(2)7-17-13(11)6-14(12)18-15(10)16/h5-7H,4H2,1-3H3

InChI Key

BRHLWVHMGODCDD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C

Origin of Product

United States

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